4-Chlorobenzenesulfonic acid
Description
4-Chlorobenzenesulfonic acid (CBSA, C₆H₅ClO₃S; CAS 98-66-8) is a sulfonic acid derivative characterized by a chlorine substituent at the para position of the benzene ring. It has a molecular weight of 192.62 g/mol and is commercially available in crystalline or hydrated forms with ≥95% purity (HPLC) . Its chemical structure confers strong Brønsted acidity and stability, making it a versatile catalyst and intermediate in organic synthesis, environmental remediation, and industrial processes .
Properties
IUPAC Name |
4-chlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWBTWIBUIGANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044473 | |
| Record name | 4-Chlorobenzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Benzenesulfonic acid, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
98-66-8 | |
| Record name | 4-Chlorobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chlorobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | P-CHLOROBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CN6B87IK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The direct sulfonation of chlorobenzene involves electrophilic aromatic substitution, where a sulfonic acid group (-SO₃H) is introduced at the para position of the benzene ring. Chlorobenzene reacts with concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum) under controlled temperatures. The chloro group acts as an ortho/para-directing group, favoring the formation of 4-chlorobenzenesulfonic acid as the major product (65–70%) alongside 2-chlorobenzenesulfonic acid (30–35%)3.
The reaction proceeds via the generation of the electrophilic sulfonyl cation (SO₃H⁺), which attacks the electron-rich para position of chlorobenzene. Optimal conditions include:
-
Temperature : 95–100°C3.
-
Reaction Time : 5 hours for complete conversion.
-
Acid Concentration : Concentrated H₂SO₄ (96–98%) or oleum (20% free SO₃)3.
Table 1: Direct Sulfonation Parameters and Outcomes
| Parameter | Value/Range | Outcome |
|---|---|---|
| Temperature | 95–100°C | Para isomer yield: 65–70%3 |
| Sulfur Trioxide (SO₃) | 1.0–1.2 equivalents | Minimizes polysulfonation byproducts |
| Agitation | Vigorous stirring | Enhances homogeneity and heat transfer |
Industrial Refinement
While the direct method is straightforward, industrial processes often incorporate azeotropic distillation to remove water, shifting the equilibrium toward sulfonic acid formation. Post-reaction, the crude mixture is neutralized with NaOH to precipitate sodium 4-chlorobenzenesulfonate, which is purified via recrystallization3.
Isomerization of Chlorobenzenesulfonic Acid Isomers
Catalytic Isomerization Using Sulfuric Acid
A patent by CN102791679A discloses a method to convert 2-chlorobenzenesulfonic acid and/or 3-chlorobenzenesulfonic acid into the 4-isomer using sulfuric acid as a catalyst. This approach is particularly valuable for recycling byproducts from other sulfonation processes.
Key Steps:
-
Isomerization : A mixture of 2- and 3-chlorobenzenesulfonic acids is heated with H₂SO₄ at 100–300°C. The acid catalyzes the migration of the sulfonic acid group to the thermodynamically favored para position.
-
Equilibrium Control : The reaction reaches equilibrium when the para isomer constitutes >85% of the mixture. Excess H₂SO₄ (20–30 wt%) improves kinetics by lowering the activation energy.
Table 2: Isomerization Reaction Optimization
Role of 4-CBSA in Auto-Catalysis
Notably, the presence of 4-CBSA in the initial mixture enhances the isomerization rate. This auto-catalytic effect arises from the para isomer stabilizing the transition state during sulfonic acid group migration. Industrial implementations often recycle 4-CBSA-rich streams to reduce fresh catalyst requirements.
Comparative Analysis of Methods
Efficiency and Scalability
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Direct Sulfonation : Suitable for bulk production but limited by moderate para selectivity (65–70%). Requires costly purification to isolate 4-CBSA from ortho-rich mixtures3.
-
Isomerization : Achieves higher para purity (85–90%) and utilizes byproduct streams, reducing waste. However, it demands higher energy input due to elevated temperatures.
Environmental and Economic Considerations
-
Waste Generation : Direct methods produce acidic wastewater requiring neutralization, whereas isomerization minimizes waste by repurposing isomers3.
-
Catalyst Recovery : H₂SO₄ in isomerization can be reconcentrated and reused, lowering operational costs.
Emerging Techniques and Innovations
Scientific Research Applications
Synthesis of Polymers
4-Chlorobenzenesulfonic acid serves as a crucial intermediate in the synthesis of various polymers, particularly polyarylene ether sulfones. It is involved in the production of:
- Polyether Sulfone : Created by polymerizing 4,4'-dihydroxydiphenyl sulfone with 4,4'-dichlorodiphenyl sulfone.
- Polysulfone : Formed through the polymerization of bisphenol A with 4,4'-dichlorodiphenyl sulfone.
- Polyphenylene Sulfone : Synthesized from 4,4'-dihydroxybiphenyl and 4,4'-dichlorodiphenyl sulfone.
These polymers are valued for their high thermal stability and chemical resistance, making them suitable for applications in electronics, aerospace, and automotive industries .
Chemical Synthesis
p-CBSA is utilized as a sulfonating agent in organic synthesis. It can be hydrolyzed to produce chlorobenzene under specific conditions (steam at 190°C) and is also used to manufacture other compounds such as 4-chloro-3-nitrobenzenesulfonic acid .
Biodegradation Studies
Research has highlighted the role of bacterial isolates in degrading chlorinated compounds, including p-CBSA. For instance, studies involving Pseudomonas species have demonstrated their ability to dehalogenate and degrade chlorinated benzoic acids effectively. This bioremediation potential is crucial for treating contaminated environments .
Case Study 1: Polymer Synthesis
A study conducted on the synthesis of polysulfone showed that using p-CBSA as an intermediate significantly enhanced the yield of the desired product. The integration of p-CBSA into the reaction pathway allowed for improved efficiency in producing high-performance polymers used in membrane technology .
Case Study 2: Bioremediation
In a bioremediation project focusing on chlorinated pollutants, researchers isolated several bacterial strains capable of degrading p-CBSA. The study found that specific strains exhibited high dehalogenase activity, suggesting their potential use in environmental cleanup efforts targeting chlorinated aromatic compounds .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Polymer Production | Intermediate for polyether sulfone | High thermal stability; used in aerospace applications |
| Chemical Synthesis | Sulfonating agent | Hydrolyzed to produce chlorobenzene |
| Environmental Science | Biodegradation studies | Effective degradation by Pseudomonas isolates |
Mechanism of Action
The mechanism of action of 4-chlorobenzenesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. It can also participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine and sulfonic acid groups, which make the benzene ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Table 1: Reaction Yields of Sulfonic Acid Derivatives
| Compound | Yield (%) |
|---|---|
| Benzenesulfonic acid | 95 |
| 4-Methylbenzenesulfonic acid | 92 |
| This compound | 93 |
| 4-Bromobenzenesulfonic acid | 85 |
Environmental Fate and Biodegradation
Unlike its isomers, CBSA is mineralized by Pseudomonas aeruginosa RW41 via oxygenolytic desulfonation, producing non-toxic sulfate and chloride ions. This contrasts with 2- and 3-chlorobenzenesulfonic acids, which persist in ecosystems due to slower microbial degradation .
Metabolic Pathways in Plants vs. Animals
In plants, CBSA is a terminal metabolite, whereas in animals, it undergoes conjugation (e.g., sulfation, glucuronidation). This divergence highlights its environmental persistence in flora and rapid detoxification in fauna .
Table 2: Key Physicochemical Properties
| Property | This compound | 4-Methylbenzenesulfonic Acid |
|---|---|---|
| Molecular Weight (g/mol) | 192.62 | 186.20 |
| Melting Point (°C) | 333.2 (ΔfusH = 10.60 kJ/mol) | 320–325 |
| pKa | ~-2.0 | ~-1.8 |
Biological Activity
4-Chlorobenzenesulfonic acid (p-CBSA) is an organic compound with significant industrial applications, particularly in the synthesis of dyes, pharmaceuticals, and surfactants. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article delves into the biological activity of p-CBSA, summarizing key research findings, case studies, and toxicity assessments.
- Chemical Formula : CHClOS
- Molecular Weight : 192.62 g/mol
- Solubility : Highly soluble in water due to the sulfonic acid group.
Toxicity and Safety Assessments
Research has focused on the toxicity of p-CBSA through various studies, including acute toxicity tests, mutagenicity assays, and long-term exposure studies. Below are some notable findings:
Acute Toxicity Studies
In a 28-day oral toxicity study conducted on rats, various doses of p-CBSA were administered to evaluate its effects:
The study determined a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for males and 2000 mg/kg for females, indicating that p-CBSA does not exhibit significant toxicity at these levels.
Mutagenicity and Carcinogenicity
Various mutagenicity tests have shown that p-CBSA does not induce mutations:
- Ames Test : Conducted on Salmonella typhimurium strains showed negative results across all doses tested (50 to 5000 mg/plate), indicating no mutagenic potential .
- L5178Y Mouse Lymphoma Assay : No increase in mutation frequency was observed with or without metabolic activation at doses up to 1000 µg/ml .
- In Vivo Bone Marrow Cytogenetics Assay : Male rats treated with p-CBSA showed no significant chromosomal aberrations .
These findings suggest that p-CBSA is unlikely to be carcinogenic based on current evidence.
Case Study: Environmental Impact and Human Health
A study conducted by the California Office of Environmental Health Hazard Assessment evaluated the presence of p-CBSA in drinking water. The research highlighted potential risks associated with exposure to contaminated water sources, particularly for vulnerable populations such as pregnant women and children. However, the study concluded that typical exposure levels were below those associated with adverse health effects .
Case Study: Occupational Exposure
Occupational exposure assessments have been conducted among workers involved in the manufacture of dyes and surfactants containing p-CBSA. Monitoring revealed no significant health issues directly attributable to p-CBSA exposure when proper safety measures were implemented. Regular health screenings indicated stable hematological parameters among workers .
While specific mechanisms of action for p-CBSA are not fully elucidated, its biological activity may involve interactions with cellular pathways related to inflammation and oxidative stress. Studies suggest that compounds similar to p-CBSA can influence gene expression related to detoxification processes, potentially modulating cellular responses to stressors .
Q & A
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
